molecular formula C5H4N4O3 B1261360 5,7-dihydro-1H-purine-2,6,8(9H)-trione

5,7-dihydro-1H-purine-2,6,8(9H)-trione

Cat. No. B1261360
M. Wt: 168.11 g/mol
InChI Key: KLMXEVHMXUCFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dihydro-1H-purine-2,6,8(9H)-trione is a uric acid. It is a tautomer of a 9H-purine-2,6,8-triol, a 1H-purine-2,6,8-triol, a 7H-purine-2,6,8-triol, a 2,6-dihydroxy-7,9-dihydro-8H-purin-8-one and a 7,9-dihydro-1H-purine-2,6,8(3H)-trione.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in the synthesis of various purine derivatives. For instance, it's involved in reactions for creating 7,8-dihydro-8-methylpterin and 9-methylguanine 7-oxide through processes like nucleophilic addition and cyclization with sodium hydroxide (Brown, Joseph, Leigh, & Swain, 1977).
  • The compound plays a role in the synthesis and stereochemistry study of cobalt(III) complexes. This includes its use in forming complexes with purine-6-thione and related ligands, highlighting its versatility in coordination chemistry (Yamanari, Kida, Yamamoto, Fujihara, Fuyuhiro, & Kaizaki, 1996).

Structural and Crystallographic Studies

  • There's significant interest in its crystal structure, which provides insights into its chemical behavior and potential applications. For example, the crystal structure of a derivative of this compound was analyzed, revealing details about its molecular configuration (Poje, Poje, & Vicković, 1999).
  • Its role in forming novel molecular structures is evident in studies like the one on uric acid dihydrate, which provides a deeper understanding of its crystalline forms (Parkin & Hope, 1998).

Applications in Molecular Design and Drug Discovery

  • The compound is a key player in the field of drug discovery, where it's used to synthesize and study various derivatives with potential therapeutic applications. For instance, its derivatives have been explored for anti-inflammatory properties, demonstrating its relevance in medicinal chemistry (Blythin, Kaminski, Domalski, Spitler, Solomon, Conn, Wong, Verbiar, Bober, & Chiu, 1986).
  • It also finds application in the synthesis of new molecules for potential antidepressant and anxiolytic effects, as seen in studies involving the modification of its structure (Zagórska, Kołaczkowski, Bucki, Siwek, Kazek, Satała, Bojarski, Partyka, Wesołowska, & Pawłowski, 2015).

properties

Product Name

5,7-dihydro-1H-purine-2,6,8(9H)-trione

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

IUPAC Name

5,7-dihydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1H,(H3,6,7,8,9,10,11,12)

InChI Key

KLMXEVHMXUCFEP-UHFFFAOYSA-N

Canonical SMILES

C12C(=NC(=O)N1)NC(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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